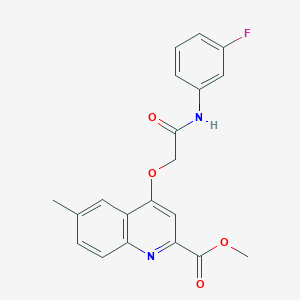
Methyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinolines are found in many important compounds, including antimalarial drugs, dyes, and natural products . The compound also contains a fluorophenyl group, which suggests that it might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple functional groups and a heterocyclic ring. The quinoline ring and the fluorophenyl group are likely to contribute to the compound’s aromaticity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could influence its electronic properties, while the quinoline ring could contribute to its aromaticity and stability .
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Research has shown that certain quinoline derivatives, including those structurally related to Methyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate, exhibit potent antibacterial activities. A study highlighted a novel 8-chloroquinolone derivative with significant antibacterial effects against both Gram-positive and Gram-negative bacteria, surpassing the potency of known antibiotics like trovafloxacin in clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. This finding underscores the potential of quinoline derivatives in developing new antibacterial agents (Kuramoto et al., 2003).
Fluorescent Probes for Biological Studies
Quinoline derivatives are recognized for their efficiency as fluorophores, widely utilized in biochemistry and medicine to study various biological systems. Their application in creating DNA fluorophores is particularly notable, driving the search for compounds with enhanced sensitivity and selectivity. This research avenue highlights the role of quinoline derivatives, including aminoquinolines, in advancing our understanding of biological processes and the development of diagnostic tools (Aleksanyan & Hambardzumyan, 2013).
Anticancer Activity
The exploration of quinoline derivatives extends into anticancer research, with certain compounds demonstrating promising antitumor activities. A study on α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed moderate to high levels of antitumor activities against various cancer cell lines, including human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. These findings suggest the potential of quinoline derivatives in cancer therapy, warranting further investigation into their mechanisms of action and therapeutic applications (Fang et al., 2016).
Antihypoxic Effects
Research on quinoline derivatives has also uncovered compounds with significant antihypoxic effects. A series of N-R-amides derived from 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid demonstrated high antihypoxic activity, positioning them as potential candidates for further pharmacological testing as antioxidants. This line of research contributes to the development of new treatments for conditions associated with hypoxia (Ukrainets, Mospanova, & Davidenko, 2014).
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its potential applications. If it has interesting biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied further for potential applications in materials science or other areas of chemistry .
Eigenschaften
IUPAC Name |
methyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-12-6-7-16-15(8-12)18(10-17(23-16)20(25)26-2)27-11-19(24)22-14-5-3-4-13(21)9-14/h3-10H,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZRKBSZPFACOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2428168.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide](/img/structure/B2428170.png)
![N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2428171.png)
![1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2428174.png)
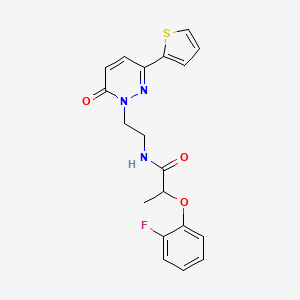
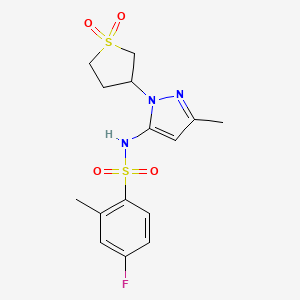
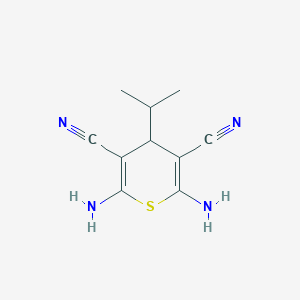
![(Z)-N-[2-Amino-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2428179.png)
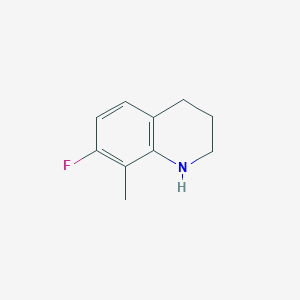
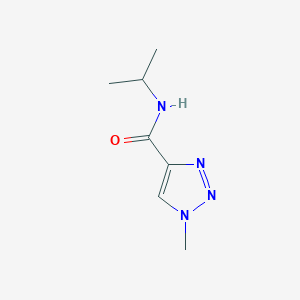
![[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2428185.png)
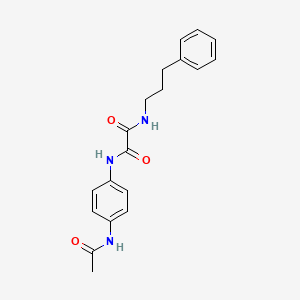
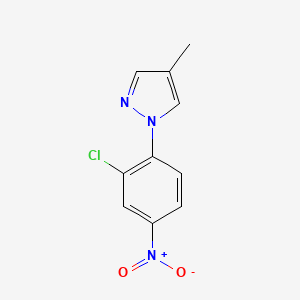
![2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B2428189.png)